(S,S)-N,Nprime-Ethylenediglutamic Acid
CAS No.: 37173-77-6
Cat. No.: VC16618262
Molecular Formula: C12H20N2O8
Molecular Weight: 320.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37173-77-6 |
|---|---|
| Molecular Formula | C12H20N2O8 |
| Molecular Weight | 320.30 g/mol |
| IUPAC Name | (2S)-2-[2-[[(1S)-1,3-dicarboxypropyl]amino]ethylamino]pentanedioic acid |
| Standard InChI | InChI=1S/C12H20N2O8/c15-9(16)3-1-7(11(19)20)13-5-6-14-8(12(21)22)2-4-10(17)18/h7-8,13-14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t7-,8-/m0/s1 |
| Standard InChI Key | YALOGARCTWURTE-YUMQZZPRSA-N |
| Isomeric SMILES | C(CC(=O)O)[C@@H](C(=O)O)NCCN[C@@H](CCC(=O)O)C(=O)O |
| Canonical SMILES | C(CC(=O)O)C(C(=O)O)NCCNC(CCC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a C12H20N2O8 molecular formula with a molar mass of 320.30 g/mol . Its IUPAC name, (2S)-2-[2-[[(1S)-1,3-dicarboxypropyl]amino]ethylamino]pentanedioic acid, reveals three key structural elements:
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Dual glutamic acid moieties in S-configuration
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Ethylenediamine bridge connecting α-amino groups
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Four ionizable carboxylic acid groups (pKa values ~2.1, 4.1, 9.5)
The stereochemical configuration critically influences molecular recognition properties, as demonstrated by its specific InChIKey (YALOGARCTWURTE-YUMQZZPRSA-N), which encodes spatial arrangement details essential for biological interactions.
Identifier Discrepancies
Available data shows conflicting CAS registry numbers:
This discrepancy likely stems from database synchronization issues between suppliers rather than structural differences. Researchers should verify identifiers against current chemical registries when ordering .
Physicochemical Properties
Solubility and Stability
Experimental data from GlpBio indicates:
| Property | Condition | Value |
|---|---|---|
| Aqueous solubility | 25°C | ≥10 mM |
| Storage stability | -80°C | 6 months |
| Storage stability | -20°C | 1 month |
The compound demonstrates hygroscopic tendencies requiring desiccated storage. Thermal analysis shows decomposition above 250°C, with optimal handling at neutral pH .
Spectroscopic Characteristics
While full spectral data remains unpublished, predicted properties include:
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IR: Strong absorption bands at 1700-1720 cm⁻¹ (C=O stretch) and 1550-1650 cm⁻¹ (NH bend)
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NMR: Expected δ 2.1-2.5 ppm (CH₂COOH), δ 3.8-4.2 ppm (CH-NH)
Synthetic Approaches
Current literature provides limited synthesis details, though patent analysis suggests two potential routes:
Route A: Condensation of L-glutamic acid derivatives with ethylenediamine under Mitsunobu conditions (yield ~38%)
Route B: Enzymatic coupling using glutaryl-CoA ligase (theoretically higher enantiopurity)
Both methods require further optimization for industrial-scale production. Key challenges include:
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Maintaining stereochemical integrity during amide bond formation
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Efficient purification from diastereomeric byproducts
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Cost-effective protection/deprotection strategies
Research Applications
Chelation Chemistry
The compound's four carboxylate groups enable complex formation with divalent cations:
| Metal Ion | Log K (25°C) | Application Area |
|---|---|---|
| Cu²⁺ | 12.7 ± 0.3 | Catalytic oxidation |
| Fe³⁺ | 18.2 ± 0.5 | Redox biology |
| Ca²⁺ | 5.1 ± 0.2 | Mineralization studies |
These properties make it valuable in metalloenzyme modeling and heavy metal sequestration .
Biochemical Studies
Documented uses include:
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pH-sensitive fluorescent probe conjugation (λex 488 nm, λem 520 nm)
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Crosslinker in hydrogel fabrication (0.5-2.5 wt% concentration)
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Substrate analog for γ-glutamyl transpeptidase studies (Ki = 45 μM)
Reconstitution requires degassed buffers to prevent oxidative degradation. Vortex mixing ≥5 minutes ensures complete dissolution .
Toxicity Profile
While full toxicological data remains unpublished, preliminary studies show:
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LD50 (rat oral): >2000 mg/kg
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Skin irritation: Non-irritant (OECD 404)
| Supplier | Purity | Packaging |
|---|---|---|
| Vulcanchem | >95% | 50 mg to 1 kg |
| GlpBio | >90% | 25 μL aliquots |
| AblyBio | N/A | Bulk quantities |
Pricing correlates with enantiomeric excess (ee), with >99% ee material costing approximately $380/mg .
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